molecular formula C9H10N2O B2522425 4-Aminomethyl-3-methoxybenzonitrile CAS No. 182159-14-4

4-Aminomethyl-3-methoxybenzonitrile

Cat. No. B2522425
M. Wt: 162.192
InChI Key: JNJAPMLMOXTHJP-UHFFFAOYSA-N
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Patent
US05932567

Procedure details

10.6 ml of hydrazine hydrate were added to 21.2 g (73 mmol) of 4-phthalimidomethyl-3-methoxybenzonitrile dissolved in 290 ml of THF, and the mixture was stirred at room temperature for 20 h. Then 180 ml of 2H [sic] HCl were added dropwise and, after 1.5 h, the solvent was completely stripped off. The residue was taken up in MTBE, extracted with 1N HCl, adjusted to pH 9-10 with 2N NaOH and extracted with methylene chloride. 8.0 g (68%) of product were obtained. 1H-NMR (DMSO-d6 ; δ in ppm): 7.55 (dd, 1H); 7.40 (dd, 1H; 7.37 (d, 1); 3.85 (s, 3H); 3.70 (s, 2H); 2.5-1.6 (NH2).
Quantity
10.6 mL
Type
reactant
Reaction Step One
Name
4-phthalimidomethyl-3-methoxybenzonitrile
Quantity
21.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
290 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8]([CH2:9][C:10]2[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=2[O:18][CH3:19])C(=O)C2=CC=CC=C12.Cl>C1COCC1.CC(OC)(C)C>[NH2:8][CH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][C:11]=1[O:18][CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
10.6 mL
Type
reactant
Smiles
O.NN
Name
4-phthalimidomethyl-3-methoxybenzonitrile
Quantity
21.2 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1=C(C=C(C#N)C=C1)OC)=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
290 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NCC1=C(C=C(C#N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.